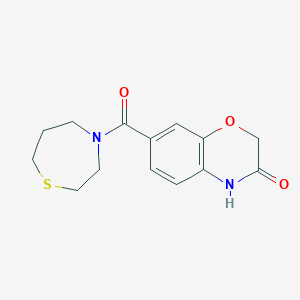![molecular formula C17H11F3N2OS B7646654 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, also known as TFB-TCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB-TCA is a thiazole-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. This compound has also been shown to activate certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for studying biological processes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research involving 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of novel anti-inflammatory and anti-cancer therapies based on the structure of this compound. Another area of research involves the study of the molecular mechanisms underlying the biological effects of this compound. Finally, there is also interest in developing new synthetic methods for the production of this compound, which could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-1,3-diphenylpropan-1-one with potassium thioacetate to form 2-phenylthiazolidin-4-one. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, this compound.
Applications De Recherche Scientifique
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of a variety of inflammatory diseases.
Another area of research involves the use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This suggests that this compound may have potential as a novel anti-cancer therapy.
Propriétés
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)12-8-4-5-9-13(12)21-15(23)14-10-24-16(22-14)11-6-2-1-3-7-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFMHLRYMIRCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-(2-methoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7646573.png)
![N-ethyl-N-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7646578.png)
![3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7646591.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]acetamide](/img/structure/B7646617.png)

![(1S)-2-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamino]-1-(4-methylphenyl)ethanol](/img/structure/B7646629.png)
![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)

![N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7646646.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B7646655.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)

